molecular formula C5H12O2 B102468 2-Ethoxy-1-propanol CAS No. 19089-47-5

2-Ethoxy-1-propanol

Cat. No. B102468
CAS RN: 19089-47-5
M. Wt: 104.15 g/mol
InChI Key: DEDUBNVYPMOFDR-UHFFFAOYSA-N
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Description

2-Ethoxy-1-propanol, also known as propylene glycol monoethyl ether, is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly address 2-Ethoxy-1-propanol, they do provide insights into related compounds and reactions that can help us understand the properties and behaviors of 2-Ethoxy-1-propanol.

Synthesis Analysis

The synthesis of related compounds, such as 1-methoxy-2-propanol, has been explored using different catalysts and reaction conditions. For instance, ZnMgAl catalysts derived from hydrotalcite-like compounds have been used to synthesize 1-methoxy-2-propanol from propylene oxide and methanol, achieving high conversion and selectivity under optimal conditions . Similarly, triethylamine has been employed as a catalyst for the synthesis of 1-methoxy-2-propanol from methanol and 1,2-epoxypropane, with the reaction parameters optimized for high conversion and selectivity . These studies suggest that the synthesis of 2-Ethoxy-1-propanol could potentially be achieved through similar catalytic processes, with the possibility of optimizing reaction conditions for desired outcomes.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Ethoxy-1-propanol has been investigated using various techniques. For example, X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been used to characterize the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . Additionally, the crystal structure of 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide has been determined, showing that the six-membered phosphorus heterocycle adopts an envelope conformation . These findings provide a basis for understanding the molecular structure of 2-Ethoxy-1-propanol, which may exhibit similar stabilizing interactions and conformations.

Chemical Reactions Analysis

The chemical behavior of 2-Ethoxy-1-propanol can be inferred from studies on related compounds. The oxidation kinetics of 1-ethoxy-2-propanol by ditelluratocuprate(III) in an alkaline medium have been examined, revealing a first-order dependence on the oxidant and fractional order with respect to the alcohol . This suggests that 2-Ethoxy-1-propanol may also undergo oxidation reactions in the presence of specific reagents and under certain conditions, with the reaction kinetics being influenced by factors such as the concentration of hydroxide ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of alcohols similar to 2-Ethoxy-1-propanol have been studied, particularly in the context of their interactions with water. For instance, the hydrogen-bonding interactions between small alcohols, including 2-propanol, and water have been characterized, demonstrating the formation of strong hydrogen bonds and the influence of these interactions on the stability of clathrate hydrates . Although 2-Ethoxy-1-propanol was not specifically studied, it is reasonable to assume that it would exhibit similar hydrogen-bonding capabilities and miscibility with water due to its structural similarities.

Scientific Research Applications

Kinetics and Mechanisms in Chemical Reactions

Shan et al. (2011) conducted a study on the kinetics of oxidation of 1-methoxy-2-propanol and 1-ethoxy-2-propanol by ditelluratocuprate(III) in alkaline medium. This research is significant in understanding the reaction mechanisms and kinetics in chemical processes involving 2-Ethoxy-1-propanol (Shan, Liu, & Zhang, 2011).

Atmospheric Chemistry and Environmental Impact

Aranda et al. (2021) explored the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals. This study highlights the environmental and atmospheric implications of 2-Ethoxy-1-propanol, providing insights into its reactivity and potential impact on air quality (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).

Ultrasonic Absorption and Molecular Interaction Studies

Nishikawa and Ueda (1991) investigated the ultrasonic absorption in aqueous solutions of 3-methoxy-1-propanol and 3-ethoxy-1-propanol. Their study provides valuable information on the molecular interactions and dynamics in solutions containing 2-Ethoxy-1-propanol (Nishikawa & Ueda, 1991).

Thermodynamics in Liquid-Phase Chemical Synthesis

Badia et al. (2016) conducted thermodynamic analysis of the experimental equilibria for the liquid-phase etherification of isobutene with linear primary alcohols, including 2-Ethoxy-1-propanol. This research is crucial for understanding the thermodynamic properties in the synthesis of compounds involving 2-Ethoxy-1-propanol (Badia, Fité, Bringué, Ramírez, & Cunill, 2016).

Potential in Cancer Treatment

Du et al. (2005) synthesized a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol, and studied its effects on A549 human lung cancer cells. Their findings suggest the potential of 2-Ethoxy-1-propanol derivatives in cancer treatment (Du, Zhao, Yin, Zhang, & Miao, 2005).

Biodegradation in Environmental Treatment Processes

Ferrero et al. (2018) investigated the anaerobic biodegradation of 1-ethoxy-2-propanol in laboratory-scale anaerobic bioreactors. This study is relevant for understanding the potential of biodegradation processes in treating emissions containing 2-Ethoxy-1-propanol (Ferrero, San-Valero, Gabaldón, Martínez-Soria, & Penya-Roja, 2018).

Safety And Hazards

2-Ethoxy-1-propanol is classified as a flammable liquid and can cause serious eye irritation . It may also cause drowsiness or dizziness . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-ethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUBNVYPMOFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864870
Record name 2-Ethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-propanol

CAS RN

19089-47-5
Record name 2-Ethoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19089-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypropanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899
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Record name 2-ETHOXY-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
J Laitinen - Science of the total environment, 1997 - Elsevier
… acetate was more hazardous than technical grade 1-ethoxy-Zpropanol acetate, because the latter solvent seems to contain a lo-fold higher content of 2-ethoxy-1-propanol acetate. This …
Number of citations: 21 www.sciencedirect.com
M Bader, J Büttner, T Goeen, J Angerer - Occup Hyg, 1996 - hero.epa.gov
… -2-propanol (1569024) contaminated with 2-ethoxy-1-propanol (19089475). Postshift urine … The concentration of 2-ethoxy-1-propanol in the workplace air ranged from 1 to 4mg/m3, …
Number of citations: 6 hero.epa.gov
R Gyawali, HY Seo, SL Shim, KY Ryu, W Kim… - … Food Research and …, 2008 - Springer
… The prime volatile compound of licorice was 2-ethoxy-1-propanol, which makes up to 22.82% of the total composition. Over a dose of 1 kGy, another compound, benzaldehyde appeared…
Number of citations: 24 link.springer.com
BE Leggetter, RK Brown - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… ,3-dioxo1ai~e is composed of 35y0 of 2-ethoxy-1-propanol and 65% of 1-ethoxy-2-propanol… every mole of trans isomer, the ratio of 2-ethoxy-1-propanol to l-ethoxy-2propano1 obtained …
Number of citations: 22 cdnsciencepub.com
N Mitschke, R Jarling, R Rabus, J Christoffers… - Organic & …, 2020 - pubs.rsc.org
… of methyl (E)-4-ethoxy-2-pentenoate was accomplished by etherification of ethyl (R)- or (S)-lactate, followed by hydrolysis of the ester group and reduction to furnish 2-ethoxy-1-propanol…
Number of citations: 1 pubs.rsc.org
W Kagunya, Z Hassan, W Jones - Inorganic Chemistry, 1996 - ACS Publications
… where A and B are the mole fractions of both propylene oxide and ethanol in the feed and product respectively, and C and D those of 2-ethoxy-1-propanol and 1-ethoxy-2-propanol in …
Number of citations: 132 pubs.acs.org
PH Taylor, L Cheng, B Dellinger - 1996 - sae.org
… These products were identified as dimethoxymethane, 2-ethoxy-1-propanol, and methyl propyl ether. The flow reactor experiments also produced several methyl-substituted alkanes …
Number of citations: 1 www.sae.org
XH Huang, LB Qi, BS Fu, ZH Chen, YY Zhang, M Du… - Food Chemistry, 2019 - Elsevier
… The main volatiles associated with this group were 2-pentanol, 2-ethoxy-1-propanol, and 2-nitroethanol. Dried Spanish mackerel belonged to a third group, step 2, located in the fourth …
Number of citations: 69 www.sciencedirect.com
P Poinot, J Grua-Priol, G Arvisenet, C Rannou… - Food Research …, 2007 - Elsevier
… 3) showed that the first axis opposed ethanol to the other compounds, especially to 2-ethoxy-1-propanol, 2-methylpyrazine, furfural, butyric acid, dihydro-2-methyl-3(2H)-furanone, 2,3-…
Number of citations: 94 www.sciencedirect.com
S Rogacheva, R Verhé, C Obretenov - 1996 - books.google.com
After reducing sugars, L-ascorbic acid appears to be the most widely studied carbonyl component in the processes of non-enzymic browning. This is due, on one hand, to its significant …
Number of citations: 8 books.google.com

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